2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane
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Overview
Description
4-(6-MORPHOLINO-9-THIABICYCLO[331]NON-2-YL)MORPHOLINE is a complex organic compound featuring a morpholine ring and a thiabicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE typically involves multi-step organic reactions. One common approach is the reaction of morpholine with a suitable bicyclo[3.3.1]nonane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and bicyclo[3.3.1]nonane analogs. Examples include:
- 4-Morpholinothieno[2,3-c][2,7]naphthyridines
- 2,6-Dimethoxy-4-((2-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)hydrazono)methyl)phenol .
Uniqueness
4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE is unique due to its combination of a morpholine ring and a thiabicyclo[3.3.1]nonane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H28N2O2S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
4-(6-morpholin-4-yl-9-thiabicyclo[3.3.1]nonan-2-yl)morpholine |
InChI |
InChI=1S/C16H28N2O2S/c1-3-15-14(18-7-11-20-12-8-18)2-4-16(21-15)13(1)17-5-9-19-10-6-17/h13-16H,1-12H2 |
InChI Key |
AISSRCQTANXUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(C1N3CCOCC3)S2)N4CCOCC4 |
Origin of Product |
United States |
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